

# Comparative Analysis of 4-Bromothiobenzamide: Experimental Data vs. Published Results

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## Compound of Interest

Compound Name: **4-Bromothiobenzamide**

Cat. No.: **B1270958**

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This guide provides a detailed comparison of experimental data for **4-Bromothiobenzamide** against published scientific literature. It is intended for researchers, scientists, and professionals in drug development to objectively assess the product's physicochemical and spectroscopic properties.

## Product Identity and Physicochemical Properties

**4-Bromothiobenzamide** is a sulfur-containing aromatic compound. Its identity and key physical properties are summarized below, comparing typical experimental values with published data.

Parameter	Experimental / Typical Value	Published Value
Chemical Formula	C <sub>7</sub> H <sub>6</sub> BrNS	C <sub>7</sub> H <sub>6</sub> BrNS <sup>[1]</sup> <sup>[2]</sup>
Molecular Weight	216.10 g/mol	216.10 g/mol <sup>[1]</sup>
CAS Number	26197-93-3	26197-93-3
Appearance	Solid	Crystalline solid <sup>[1]</sup>
Melting Point	139-143 °C	139-143 °C
Solubility	Soluble in Chloroform, DMF	Soluble in Chloroform, DMF <sup>[1]</sup>

## Spectroscopic Data Comparison

The following tables provide a comparative analysis of the spectroscopic data for **4-Bromothiobenzamide**.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment	Published <sup>1</sup> H NMR Data (4-Bromobenzaldehyde)
Data not available	-	-	$\delta$ 9.99 (s, 1H), $\delta$ 7.82 (d, 2H), $\delta$ 7.72 (d, 2H) [3]

Note: Specific published <sup>1</sup>H NMR data for **4-Bromothiobenzamide** was not found in the provided search results. Data for the related compound 4-Bromobenzaldehyde is presented for comparison of the aromatic region.

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift ( $\delta$ , ppm)	Assignment	Published <sup>13</sup> C NMR Data (Typical Ranges)
Data not available	C=S	~200 ppm
Data not available	Aromatic Carbons	120-150 ppm[4]

Note: Specific published <sup>13</sup>C NMR data for **4-Bromothiobenzamide** was not found. Typical chemical shift ranges for thioamides and aromatic carbons are provided for reference.

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment	Published IR Data (Characteristic Absorptions)
Data not available	N-H stretch	3300-3500 cm <sup>-1</sup>
Data not available	Aromatic C-H stretch	3000-3100 cm <sup>-1</sup> <a href="#">[5]</a>
Data not available	C=C (aromatic) stretch	1400-1600 cm <sup>-1</sup> <a href="#">[5]</a>
Data not available	C=S stretch	1050-1250 cm <sup>-1</sup>
Data not available	C-Br stretch	500-600 cm <sup>-1</sup>

Note: Specific published IR absorption frequencies for **4-Bromothiobenzamide** were not found. Characteristic ranges for the functional groups present in the molecule are listed.

## Mass Spectrometry (MS)

m/z Value	Assignment	Published MS Data (4-Bromobenzaldehyde)
Data not available	[M] <sup>+</sup> and [M+2] <sup>+</sup> isotopic peaks for Br	184/186 ([M] <sup>+</sup> /[M+2] <sup>+</sup> ) <a href="#">[6]</a> <a href="#">[7]</a>
Data not available	Fragmentation pattern	183, 156, 104, 76 <a href="#">[6]</a>

Note: Specific mass spectrometry data for **4-Bromothiobenzamide** was not available in the search results. Data for 4-Bromobenzaldehyde is shown to illustrate the characteristic isotopic pattern of a bromine-containing compound.

## Experimental Protocols

### Synthesis of 4-Bromothiobenzamide[\[1\]](#)

A slurry of 70% sodium hydrogen sulfide hydrate (21.98 mmol) and magnesium chloride hexahydrate (10.99 mmol) is prepared in N,N-Dimethylformamide (DMF, 40 mL). To this slurry, 4-Bromobenzonitrile (11.0 mmol) is added, and the mixture is stirred at room temperature for 2 hours. The resulting mixture is then poured into water (100 mL), and the precipitated solid is collected by filtration. The obtained product is resuspended in 1 N HCl (50 ml), stirred for an

additional 30 minutes, filtered, and washed with excess water. Recrystallization from chloroform yields crystals of **4-Bromothiobenzamide**.

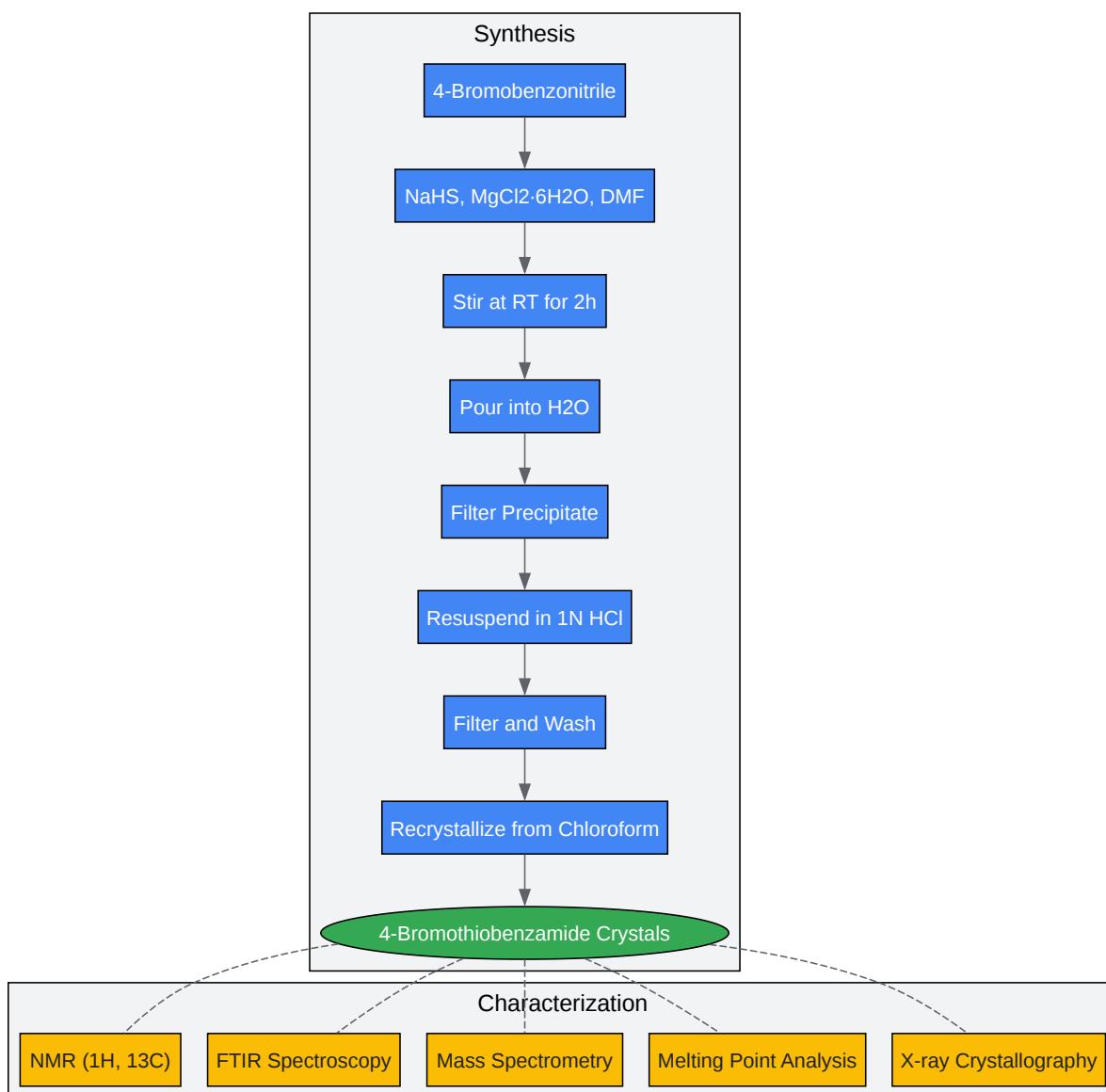
## Characterization Methods

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Infrared Spectroscopy:** IR spectra are recorded using an FTIR spectrometer. Samples are typically prepared as KBr pellets or analyzed as a thin film.
- **Mass Spectrometry:** Mass spectra are obtained using a mass spectrometer, often with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.
- **Melting Point:** The melting point is determined using a standard melting point apparatus.
- **X-ray Crystallography:** Single crystal X-ray diffraction analysis can be performed to determine the precise three-dimensional structure of the molecule in its crystalline form.[\[1\]](#)

## Visualizations

### Synthesis and Characterization Workflow

## Synthesis and Characterization of 4-Bromothiobenzamide

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